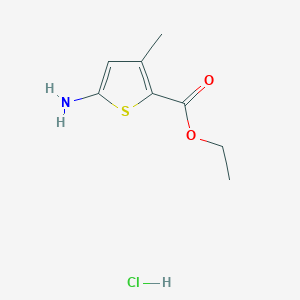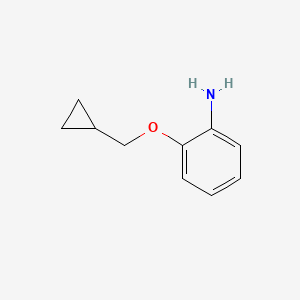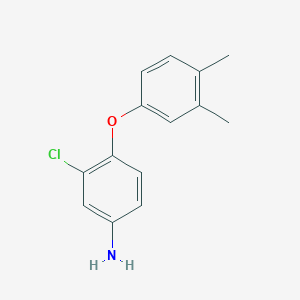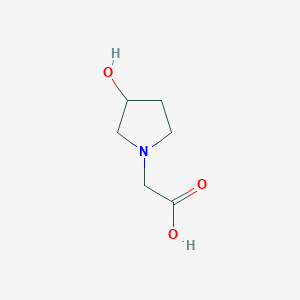
5-Chloro-2-méthylpyridin-3-amine
Vue d'ensemble
Description
5-Chloro-2-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de Kinase
5-Chloro-2-méthylpyridin-3-amine : est un intermédiaire clé dans la synthèse du pexidartinib, un médicament utilisé pour le traitement du tumeur à cellules géantes à gaines tendineuses (TGCT). Le pexidartinib agit en inhibant les récepteurs tyrosine kinases tels que CSF-1R, c-Kit et Flt-3 . Le rôle du composé dans la formation du pexidartinib souligne son importance dans les applications pharmaceutiques, en particulier dans les thérapies anticancéreuses ciblées.
Analyse de la structure cristalline
Le composé est utilisé en cristallographie pour déterminer la structure cristalline des produits pharmaceutiques. Par exemple, le sel dihydrochlorure du pexidartinib, qui comprend This compound, a été analysé pour comprendre sa structure complexe de réseau H-lié . Ces informations sont cruciales pour optimiser les procédés de synthèse et améliorer l'efficacité des médicaments.
Réactions de couplage croisé de Suzuki
En chimie organique, This compound est utilisé dans les réactions de couplage croisé de Suzuki pour synthétiser de nouveaux dérivés de la pyridine . Ces dérivés ont des applications potentielles en chimie médicinale, telles que les dopants chiraux pour les cristaux liquides et d'autres activités biologiques.
Investigations de mécanique quantique
Le composé sert de précurseur pour les dérivés qui font l'objet d'études de mécanique quantique. La théorie de la fonctionnelle de la densité (DFT) est appliquée pour analyser les indices de réactivité, le potentiel électrostatique moléculaire et les mesures dipolaires de ces dérivés . De telles études peuvent prédire les voies réactionnelles et évaluer le potentiel des composés comme produits pharmaceutiques.
Études d'activité biologique
Les dérivés de This compound sont évalués pour diverses activités biologiques, notamment les activités anti-thrombolytiques, l'inhibition de la formation de biofilms et les activités hémolytiques . Ces études contribuent à la découverte de nouveaux médicaments et agents thérapeutiques.
Synthèse de l'intermédiaire de Lumacaftor
Le composé est également un intermédiaire clé dans la synthèse de lumacaftor, un médicament utilisé dans le traitement de la mucoviscidose. Une méthode de synthèse améliorée pour 6-chloro-5-méthylpyridin-2-amine, qui évite l'utilisation du peroxyde, a été développée à partir de This compound .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyridine derivatives are known to have a wide range of applications in the chemical industry and are often used as synthons for pharmaceutical products .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is known that pyridine derivatives can be involved in various biochemical pathways due to their wide range of applications in the chemical and pharmaceutical industries .
Pharmacokinetics
Pharmacokinetics of a drug determines the onset, duration, and intensity of a drug’s effect .
Result of Action
It is known that pyridine derivatives can have a wide range of effects due to their diverse applications in the chemical and pharmaceutical industries .
Analyse Biochimique
Biochemical Properties
5-Chloro-2-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 5-Chloro-2-methylpyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 5-Chloro-2-methylpyridin-3-amine can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methylpyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 5-Chloro-2-methylpyridin-3-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-2-methylpyridin-3-amine in laboratory settings are critical for its effectiveness. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . Long-term studies have shown that 5-Chloro-2-methylpyridin-3-amine can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methylpyridin-3-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity or adverse effects . For example, high doses of 5-Chloro-2-methylpyridin-3-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
5-Chloro-2-methylpyridin-3-amine is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methylpyridin-3-amine is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Chloro-2-methylpyridin-3-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of 5-Chloro-2-methylpyridin-3-amine can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
5-chloro-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVRTFCAHUHTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595854 | |
| Record name | 5-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-36-1 | |
| Record name | 5-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)












